molecular formula C14H10N4O4 B11628158 4-[(2E)-2-(5-cyano-6-hydroxy-4-methyl-2-oxopyridin-3(2H)-ylidene)hydrazinyl]benzoic acid

4-[(2E)-2-(5-cyano-6-hydroxy-4-methyl-2-oxopyridin-3(2H)-ylidene)hydrazinyl]benzoic acid

Cat. No.: B11628158
M. Wt: 298.25 g/mol
InChI Key: HXYUMMNZGRPUMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(1E)-2-(5-CYANO-2-HYDROXY-4-METHYL-6-OXO-1,6-DIHYDROPYRIDIN-3-YL)DIAZEN-1-YL]BENZOIC ACID is a complex organic compound with significant potential in various scientific fields This compound features a unique structure that includes a benzoic acid moiety linked to a diazenyl group, which is further connected to a substituted dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1E)-2-(5-CYANO-2-HYDROXY-4-METHYL-6-OXO-1,6-DIHYDROPYRIDIN-3-YL)DIAZEN-1-YL]BENZOIC ACID typically involves multi-step organic reactions. One common approach is the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . The reaction conditions can vary, including solvent-free methods, stirring at elevated temperatures, or using catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This could include using continuous flow reactors, high-throughput screening of reaction conditions, and employing green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

4-[(1E)-2-(5-CYANO-2-HYDROXY-4-METHYL-6-OXO-1,6-DIHYDROPYRIDIN-3-YL)DIAZEN-1-YL]BENZOIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon for hydrogenation reactions . The reaction conditions often involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the cyano group can produce an amine .

Mechanism of Action

The mechanism of action of 4-[(1E)-2-(5-CYANO-2-HYDROXY-4-METHYL-6-OXO-1,6-DIHYDROPYRIDIN-3-YL)DIAZEN-1-YL]BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions . These interactions can modulate enzyme activity, alter cellular signaling pathways, and affect gene expression .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other diazenyl-substituted benzoic acids and dihydropyridine derivatives. Examples include:

Uniqueness

The uniqueness of 4-[(1E)-2-(5-CYANO-2-HYDROXY-4-METHYL-6-OXO-1,6-DIHYDROPYRIDIN-3-YL)DIAZEN-1-YL]BENZOIC ACID lies in its specific combination of functional groups and structural features. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C14H10N4O4

Molecular Weight

298.25 g/mol

IUPAC Name

4-[(5-cyano-6-hydroxy-4-methyl-2-oxo-1H-pyridin-3-yl)diazenyl]benzoic acid

InChI

InChI=1S/C14H10N4O4/c1-7-10(6-15)12(19)16-13(20)11(7)18-17-9-4-2-8(3-5-9)14(21)22/h2-5H,1H3,(H,21,22)(H2,16,19,20)

InChI Key

HXYUMMNZGRPUMO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=C1C#N)O)N=NC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.